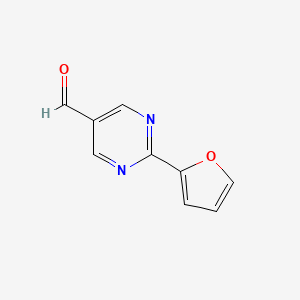

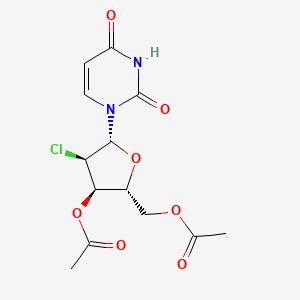

2-(2-Furyl)-5-pyrimidinecarbaldehyde

Overview

Description

Furfural derivatives, such as 2-Furyl methyl ketone, are known to be volatile heterocyclic flavor compounds that may be formed in food due to Maillard reaction . They have been reported in roasted sesame seeds, fried beef, and sweet corn products .

Synthesis Analysis

The synthesis of furan derivatives has been studied extensively. For instance, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have been synthesized by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines .Molecular Structure Analysis

The molecular structure of furan derivatives has been analyzed using various techniques. For example, the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied within the Molecular Electron Density Theory (MEDT) framework .Chemical Reactions Analysis

The electrophilic reactions (nitration, bromination, hydroxymethylation, formylation, acylation) and radical substitution reactions (nitration, arylation) of 2-(2-furyl)benzothiazole have been studied . It was found that all of the reactions occur at position 5 of the furan ring .Physical And Chemical Properties Analysis

Furfural, a furan derivative, is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .Scientific Research Applications

Synthesis and Chemical Reactions

- The compound is utilized in green synthesis processes, particularly in a double Friedel-Crafts reaction with various heteroarenes, using aldehydes as alkylating agents. This method offers advantages such as mild reaction conditions, low catalyst loadings, and the use of eco-friendly reagents (Jaratjaroonphong et al., 2014).

- It has been used in the synthesis of furyl based cyanoiminopyrimidines, highlighting its role in creating new compounds with potential antimicrobial properties (Vignesh & Ingarsal, 2021).

Material Science Applications

- In material science, the compound has been explored in the synthesis of semicarbazato complexes of oxotungsten(VI) which are characterized by various spectroscopic techniques, demonstrating its utility in developing new materials (Kanoongo et al., 1990).

- It is also used in the creation of pyrrolin-2-ones derivatives, which are significant in pharmacy for the synthesis of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Photophysics and Photochemistry

- The compound plays a role in the photochemical synthesis of naphthoxazoles and fused heterobenzoxazoles, offering a new synthetic approach in this field (Šagud et al., 2011).

Biochemical and Pharmaceutical Research

- It is involved in the development of novel non-steroidal anti-inflammatory agents. For instance, bis(5-methyl)2-furyl methane, a derivative of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, showed potent inhibition of NO production in macrophage cells (Jaratjaroonphong et al., 2014).

Novel Compound Synthesis

- The compound is integral in the synthesis of various heterocycles like furans and pyrroles, contributing to the discovery of new routes for these heterocycles (Kelly et al., 2008).

Conformational Analysis

- It is used in conformational studies of heterobiaryls in solution, providing insights into the structure and behavior of such compounds (Strekowski et al., 1986).

Food Chemistry

- In the field of food chemistry, derivatives of this compound have been identified in Maillard reactions, contributing to the understanding of nonenzymatic browning processes (Hofmann, 1998).

Catalysis and Chemical Engineering

- It is also a part of the catalytic processes, for example, in Pd-catalyzed direct C2-acylation of indoles, demonstrating its role in advanced chemical synthesis (Kumar & Sekar, 2015).

Mechanism of Action

Target of Action

The targets of a compound are usually proteins such as enzymes or receptors. These proteins play crucial roles in various biological processes. For example, a compound might target an enzyme involved in a disease pathway, inhibiting its function and thus alleviating the disease symptoms .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s function. The compound could act as an inhibitor (blocking the protein’s function), an agonist (enhancing the protein’s function), or an antagonist (reducing the protein’s function) .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, this could disrupt a metabolic pathway, leading to changes in the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties can greatly affect the compound’s bioavailability, or the proportion of the compound that enters the circulation and can have an active effect .

Result of Action

The result of the compound’s action can vary widely, depending on its target and mode of action. This could range from changes in cell behavior to alleviation of disease symptoms .

Action Environment

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .

Safety and Hazards

Future Directions

The future directions in the field of furan derivatives are vast. There is a continuous effort towards the use of nonedible renewable feedstock to replace fossil resources as starting material for high-value chemicals . There is also an urgent need for more and better research on different diuretic strategies in patients with heart failure .

properties

IUPAC Name |

2-(furan-2-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPMHCQBKLJXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650958 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-5-pyrimidinecarbaldehyde | |

CAS RN |

959240-19-8 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1511182.png)

![4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride](/img/structure/B1511201.png)

![[2-(3,4-Dimethyl-phenyl)-oxazol-4-yl]-methanol](/img/structure/B1511206.png)

![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)